molecular formula C12H14FNO3 B4571638 4-[(2-fluorophenoxy)acetyl]morpholine

4-[(2-fluorophenoxy)acetyl]morpholine

Cat. No.: B4571638
M. Wt: 239.24 g/mol
InChI Key: FJBYPMILZFWCTA-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenoxy)acetyl]morpholine is a fluorinated morpholine derivative characterized by a 2-fluorophenoxyacetyl substituent at the 4-position of the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, solubility, and metabolic stability, which are influenced by substituents on the aromatic ring and the nature of the functional group (e.g., acetyl, sulfonyl, benzyl) .

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBYPMILZFWCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Morpholine Derivatives
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility (μM) Key Reference
4-[(2-Fluorophenoxy)acetyl]morpholine 2-Fluorophenoxyacetyl ~279.27* N/A N/A -
4-[(2-Fluorophenyl)sulfonyl]morpholine 2-Fluorophenylsulfonyl ~273.31* N/A N/A
4-[(2-Bromo-4-methylphenoxy)acetyl]morpholine 2-Bromo-4-methylphenoxyacetyl 314.17 N/A N/A
4-(2-Chlorobenzyl)morpholine 2-Chlorobenzyl ~211.71* N/A 180
4-(2-Chloro-6-fluorobenzyl)morpholine 2-Chloro-6-fluorobenzyl ~229.66* N/A 184

*Calculated based on molecular formula.

  • Solubility Trends: Chloro- and fluoro-substituted benzyl morpholines (e.g., compounds 3 and 7 in ) exhibit high solubility (~180–184 μM), attributed to balanced lipophilicity and hydrogen-bonding capacity . The acetyl group in this compound may enhance solubility compared to sulfonyl derivatives due to reduced steric hindrance.
  • Melting Points : Sulfonyl-substituted morpholines (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) show higher melting points (85–110°C) compared to acetylated analogs, likely due to stronger intermolecular interactions .
Role of Fluorine Position
  • In EP2 receptor modulators (), para-fluorine on benzamide scaffolds is critical for activity, while meta- or ortho-fluorine reduces potency . This suggests that the 2-fluoro substituent in this compound may influence target binding differently than para-substituted analogs.
  • Morpholine vs. Piperidine/Piperazine : highlights that morpholine-containing pyrimidines (e.g., CID2992168) exhibit higher EP2 receptor potentiation than piperidine or piperazine analogs, emphasizing the morpholine ring’s role in optimizing activity .
Functional Group Impact
  • Acetyl vs. Acetyl groups may offer better membrane permeability due to reduced polarity.
  • Benzyl vs. Phenoxyacetyl Substituents: Benzyl-morpholine derivatives (e.g., 4-(2-chlorobenzyl)morpholine) show high solubility and metabolic stability, while phenoxyacetyl groups (as in the target compound) introduce conformational flexibility, which could modulate receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-fluorophenoxy)acetyl]morpholine
Reactant of Route 2
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4-[(2-fluorophenoxy)acetyl]morpholine

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